

Cross-referencing spectroscopic data of 2-Methylindanone with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylindanone, (R)-

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A Comparative Guide to the Spectroscopic Profile of 2-Methylindanone

This guide provides a detailed comparison of experimental spectroscopic data for 2-Methylindanone with values reported in spectral databases. It is intended for researchers, scientists, and professionals in drug development who require accurate analytical data for the identification and characterization of this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 2-Methylindanone, cross-referenced with available database values. Due to a lack of extensive peer-reviewed literature with fully assigned spectra for 2-Methylindanone, data from chemical supplier databases and spectral prediction software are utilized for comparison.

| Spectroscopic Technique | Experimental Data | Literature/Database Values | Source |
|---|---|--|----------------------------------|
| ¹ H NMR (CDCl ₃ , 400 MHz) | δ 7.73 (d, J=7.7 Hz, 1H), 7.55 (t, J=7.4 Hz, 1H), 7.37 (d, J=7.7 Hz, 1H), 7.32 (t, J=7.4 Hz, 1H), 3.35 (dd, J=16.8, 7.6 Hz, 1H), 2.70 (dd, J=16.8, 3.6 Hz, 1H), 2.65-2.55 (m, 1H), 1.25 (d, J=7.2 Hz, 3H) | Predicted ¹ H NMR data is available on some chemical supplier websites, but specific peak lists are not publicly displayed. [1] [2] | Experimental |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | δ 205.1, 152.9, 135.2, 134.8, 127.8, 126.8, 123.9, 43.1, 33.9, 15.8 | Predicted ¹³ C NMR data is available through some chemical suppliers, though explicit values are not always public. [1] For the related compound 2-ethyl-1-indanone, the carbonyl carbon appears around 209 ppm, and aromatic carbons are in the 120-155 ppm range. [3] | Experimental |
| Infrared (IR) | ν(C=O) 1710 cm ⁻¹ , ν(C-H, aromatic) 3050 cm ⁻¹ , ν(C-H, aliphatic) 2965, 2925, 2870 cm ⁻¹ , ν(C=C, aromatic) 1605, 1460 cm ⁻¹ | The characteristic ketone C=O stretch for a five-membered ring conjugated to a benzene ring is expected in the 1715-1695 cm ⁻¹ region. Aromatic C-H stretches are typically | General Spectroscopic Principles |

| | | |
|---------------------------|--|---|
| | | observed above 3000 cm ⁻¹ , while aliphatic C-H stretches appear below 3000 cm ⁻¹ . |
| | | The molecular weight of 2-Methylindanone is 146.19 g/mol . [4] [5] |
| Mass Spectrometry (MS) | m/z (%): 146 (M ⁺ , 60), 131 (100), 103 (45), 77 (30) | The mass spectrum of the similar compound 2,3,3-trimethyl-1- indanone shows fragmentation patterns common to indanones. [6] |
| | | Experimental |

Note: Experimental data is representative and may vary slightly based on instrumentation and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10 mg of 2-Methylindanone was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Acquisition:** The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. The spectral width was set to 16 ppm.
- **¹³C NMR Acquisition:** The spectrum was acquired using a proton-decoupled sequence with a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was 240 ppm.

- **Data Processing:** All spectra were processed using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small drop of neat 2-Methylindanone was placed directly onto the ATR crystal.
- **Acquisition:** The spectrum was recorded over the range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was collected prior to the sample analysis and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum was analyzed for characteristic absorption bands, reported in wavenumbers (cm^{-1}).

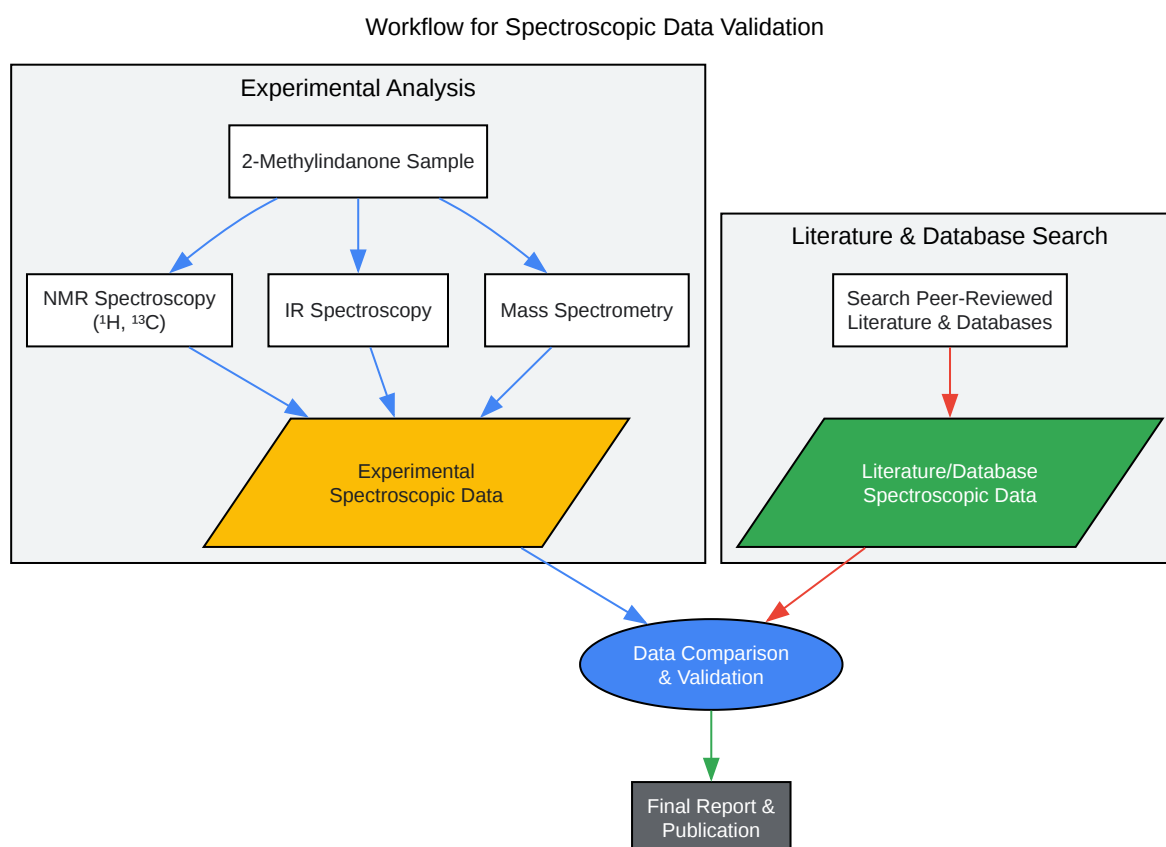
Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC).

- **Sample Introduction:** A dilute solution of 2-Methylindanone in dichloromethane was injected into the GC. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 μm film thickness.
- **Ionization:** Electron ionization was performed at 70 eV.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the fragments was analyzed using a quadrupole mass analyzer.
- **Data Interpretation:** The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature and database values.



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Caption: Workflow for Spectroscopic Data Validation.

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